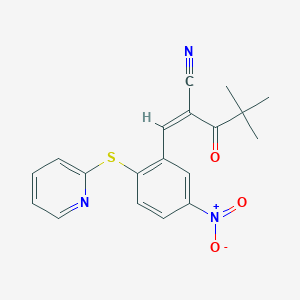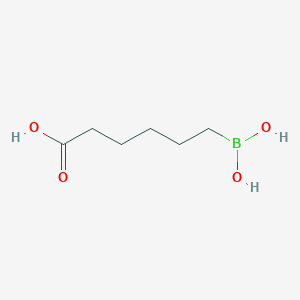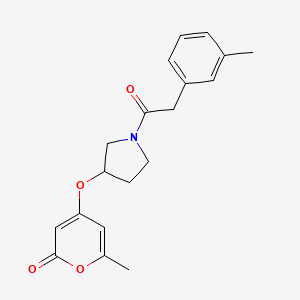![molecular formula C16H26N2O3S3 B2518862 5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide CAS No. 2380168-98-7](/img/structure/B2518862.png)
5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide, also known as EMD 57033, is a compound that has been widely studied for its potential applications in scientific research.
Mechanism of Action
5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide 57033 is believed to act as a competitive inhibitor of TMEM16A by binding to a specific site within the channel pore. This binding prevents the flow of chloride ions through the channel, leading to a decrease in cellular excitability and smooth muscle contraction. The exact mechanism of action is still under investigation, and further studies are needed to fully understand the molecular interactions involved.
Biochemical and Physiological Effects:
5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide 57033 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit TMEM16A-mediated chloride currents in various cell types, including smooth muscle cells, neurons, and cancer cells. In vivo studies have also shown that 5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide 57033 can reduce airway smooth muscle contraction and mucus secretion in animal models of asthma. Additionally, 5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide 57033 has been shown to have anti-tumor effects in various cancer cell lines, although the underlying mechanisms are still unclear.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide 57033 is its high selectivity for TMEM16A, which makes it a valuable tool for studying the role of this channel in various physiological processes. However, its potency and efficacy can vary depending on the cell type and experimental conditions, which can limit its use in certain applications. Additionally, 5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide 57033 can be difficult to solubilize in aqueous solutions, which can affect its bioavailability and experimental reproducibility.
Future Directions
There are several future directions for research on 5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide 57033. One area of interest is the development of more potent and selective inhibitors of TMEM16A, which could have therapeutic potential for diseases such as asthma, cystic fibrosis, and cancer. Another direction is the investigation of the molecular interactions between 5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide 57033 and TMEM16A, which could provide insights into the structure and function of this channel. Finally, the use of 5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide 57033 in combination with other drugs or therapies could be explored to enhance its efficacy and broaden its applications.
Synthesis Methods
5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide 57033 can be synthesized through a multi-step process involving the reaction of 2-chloro-5-ethylthiophene with morpholine, followed by the addition of thianthrene-1,1-dioxide and sulfamic acid. The resulting compound can be purified through recrystallization to obtain 5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide 57033 in high yield and purity.
Scientific Research Applications
5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide 57033 has been studied for its potential applications in various scientific fields. One of the most notable applications is its use as a selective inhibitor of the calcium-activated chloride channel TMEM16A. This channel plays a crucial role in regulating physiological processes such as smooth muscle contraction, neuronal excitability, and fluid secretion. By inhibiting TMEM16A, 5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide 57033 has the potential to modulate these processes and provide insights into the underlying mechanisms.
properties
IUPAC Name |
5-ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S3/c1-2-14-3-4-15(23-14)24(19,20)17-13-16(5-11-22-12-6-16)18-7-9-21-10-8-18/h3-4,17H,2,5-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVIPNDMFYZIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2518780.png)
![N-(3-fluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518781.png)
![Methyl 2-[3-(pyridin-3-yl)-1,2,4-triazol-1-yl]acetate](/img/structure/B2518782.png)

![2-Chloro-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]propanamide](/img/structure/B2518785.png)
![{[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2518788.png)



![1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2518796.png)
![N-[4-(4-isopropylanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2518797.png)

